N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride

Description

Overview of the Compound

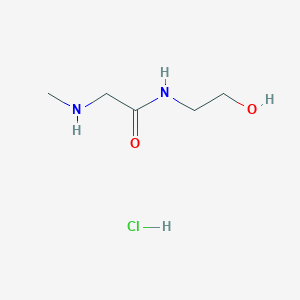

This compound is a chemical compound that belongs to the acetamide class, characterized by its unique molecular structure incorporating both hydroxyethyl and methylamino functional groups. The compound exists in multiple forms with different Chemical Abstracts Service registry numbers, indicating variations in its structural configuration and salt formation. According to chemical database records, the compound is documented with Chemical Abstracts Service number 1220029-79-7, presenting a molecular formula of C5H13ClN2O2 and a molecular weight of 168.62200 grams per mole.

The compound exhibits specific physicochemical properties that distinguish it from related acetamide derivatives. The presence of both nitrogen-containing groups and the hydroxyl functionality contributes to its classification as a nitrogen heterocycle, which represents a crucial structural motif in medicinal chemistry. Research indicates that nitrogen-containing heterocycles are integral components of numerous biologically active molecules and pharmaceutical compounds, making this class of compounds particularly valuable for scientific investigation.

Structural analysis reveals that the compound consists of an acetamide backbone with a 2-hydroxyethyl substituent on the nitrogen atom and a methylamino group at the alpha position. This specific arrangement of functional groups creates a unique three-dimensional molecular architecture that influences the compound's chemical reactivity and potential biological interactions. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various research applications and synthetic processes.

Table 1: Basic Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H13ClN2O2 |

| Molecular Weight | 168.62200 g/mol |

| Exact Mass | 168.06700 |

| Polar Surface Area | 61.36000 |

| Chemical Abstracts Service Number | 1220029-79-7 |

| Harmonized System Code | 2924199090 |

Historical Background and Discovery

The development of this compound emerged from broader research efforts in amino acid chemistry and acetamide derivative synthesis. Historical patent literature reveals that related compounds in this chemical family have been subjects of extensive synthetic methodology development, particularly in the context of pharmaceutical intermediate preparation. Chinese patent documentation from 2011 describes systematic approaches to synthesizing amino acetamide derivatives, including compounds with similar structural motifs to this compound.

The synthetic pathways for related acetamide compounds typically involve multi-step processes beginning with amino acid precursors such as glycine derivatives. Historical synthetic approaches have employed protecting group strategies, where amino groups are temporarily protected during chemical transformations to prevent unwanted side reactions. The development of these methodologies represented significant advances in organic synthesis, particularly in the preparation of compounds containing multiple nitrogen functionalities.

Research into glycinamide derivatives, which share structural similarities with this compound, gained momentum in the 1990s as scientists explored their potential anticonvulsant properties. Studies published in 1999 demonstrated that lipophilic derivatives of glycinamide showed enhanced biological activity compared to their parent compounds, highlighting the importance of structural modifications in optimizing compound properties.

The evolution of synthetic methodologies for preparing such compounds has been driven by the recognition of their potential applications in medicinal chemistry. The presence of multiple functional groups in these molecules provides opportunities for further chemical modification, making them valuable building blocks for the synthesis of more complex pharmaceutical compounds.

Relevance and Applications in Contemporary Research

Contemporary research applications of this compound span multiple scientific disciplines, reflecting the compound's versatility as a chemical building block and research tool. The compound serves as an important intermediate in pharmaceutical synthesis, where its unique structural features enable the construction of more complex molecular architectures. Research indicates that compounds containing both hydroxyethyl and amino functionalities are particularly valuable in medicinal chemistry due to their ability to interact with biological targets through multiple binding mechanisms.

Current investigations into acetamide derivatives have revealed their potential applications in fungicidal research. A 2019 study published in Bioorganic and Medicinal Chemistry demonstrated that novel acetamide derivatives with hydroxyphenyl and methylamino substituents exhibit significant antifungal activities. These findings suggest that the structural motifs present in this compound may contribute to biological activity against fungal pathogens.

The compound's classification as a pharmaceutical intermediate highlights its role in contemporary drug discovery and development processes. Research institutions and pharmaceutical companies utilize such compounds as starting materials for synthesizing potential therapeutic agents. The presence of the methylamino group provides opportunities for further chemical elaboration, while the hydroxyethyl moiety offers sites for additional functional group modifications.

Table 2: Contemporary Research Applications

| Application Area | Research Focus | Key Properties Utilized |

|---|---|---|

| Pharmaceutical Synthesis | Building block for complex molecules | Multiple functional groups |

| Medicinal Chemistry | Biological target interaction | Nitrogen heterocycle structure |

| Fungicidal Research | Antifungal agent development | Hydroxyl and amino functionalities |

| Chemical Biology | Molecular probe development | Structural versatility |

Modern analytical techniques have enabled detailed characterization of this compound and related compounds. Nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic methods provide comprehensive structural information that supports both synthetic optimization and biological activity studies. These analytical capabilities have accelerated research progress and enabled more precise structure-activity relationship investigations.

Scope and Objectives of the Research Outline

The research scope for this compound encompasses comprehensive investigation of its chemical properties, synthetic methodologies, and potential applications. Primary research objectives include detailed characterization of the compound's molecular structure, elucidation of its chemical reactivity patterns, and exploration of its utility as a synthetic intermediate. These investigations aim to establish a comprehensive understanding of the compound's fundamental properties and potential applications in various research contexts.

Contemporary research objectives emphasize the development of efficient synthetic routes for preparing this compound and related derivatives. Studies focus on optimizing reaction conditions, improving yields, and developing environmentally sustainable synthetic approaches. The investigation of alternative synthetic pathways represents a critical area of research, particularly given the increasing emphasis on green chemistry principles in pharmaceutical and chemical manufacturing.

Structure-activity relationship studies constitute another major research objective, aimed at understanding how specific molecular features influence the compound's properties and potential biological activities. These investigations involve systematic modification of functional groups and evaluation of the resulting effects on chemical reactivity, stability, and biological interactions. Such studies provide valuable insights for designing improved derivatives with enhanced properties for specific applications.

Table 3: Research Objectives and Methodological Approaches

| Research Objective | Methodological Approach | Expected Outcomes |

|---|---|---|

| Structural Characterization | Nuclear magnetic resonance spectroscopy, mass spectrometry | Complete molecular structure determination |

| Synthetic Optimization | Reaction condition screening, yield analysis | Improved synthetic protocols |

| Property Analysis | Physicochemical testing, stability studies | Comprehensive property profiles |

| Application Development | Biological screening, functional testing | Identification of potential uses |

The integration of computational chemistry approaches represents an emerging area of research focus, where molecular modeling and quantum chemical calculations provide insights into the compound's electronic structure and predicted properties. These theoretical investigations complement experimental studies and enable prediction of chemical behavior under various conditions. Such computational approaches are particularly valuable for understanding molecular interactions and designing new derivatives with specific properties.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-6-4-5(9)7-2-3-8;/h6,8H,2-4H2,1H3,(H,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTXESLKKGBFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form primary amines or alcohols.

Substitution: The chlorine atom in the precursor can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield glycolic acid, while reduction can produce ethanolamine derivatives.

Scientific Research Applications

Chemistry: Building Block for Synthesis

N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the development of more complex molecules.

Biological Research

The compound is being investigated for its biological activities, particularly its interactions with biomolecules. Initial studies suggest potential enzyme modulation and receptor binding capabilities, which could influence metabolic pathways.

- Case Study: A recent study indicated that this compound could interact with enzymes involved in lipid metabolism, suggesting a role in managing metabolic disorders such as obesity.

Medicinal Applications

Research is ongoing to explore the therapeutic potential of this compound. Its structural properties make it a candidate for drug development aimed at neurological conditions and metabolic disorders.

- Case Study: Investigations have shown promise in neuroprotective applications, with preliminary results indicating that it may help mitigate neurodegenerative processes associated with diseases like Alzheimer's .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties facilitate the creation of various chemical products that are essential in multiple sectors.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, while the methylamino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : The hydroxyethyl group in the target compound improves aqueous solubility compared to cyclohexyl (lipophilic) or trifluoroethyl (hydrophobic) analogs . Midodrine’s solubility is further enhanced by its hydroxyl and dimethoxy groups .

- Stability : Fluorinated derivatives (e.g., N-(3-fluorophenyl)) exhibit increased metabolic stability due to fluorine’s resistance to oxidation .

Pharmacological and Toxicological Profiles

Biological Activity

N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a methylamino group attached to an acetamide backbone. Its chemical formula is , and it has a molecular weight of 165.61 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in the body. It is hypothesized that the compound can modulate enzyme activity, potentially influencing biochemical pathways involved in inflammation, pain response, and cellular signaling.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory processes.

- Receptor Binding : It can bind to receptors involved in neurotransmission, affecting mood and cognitive functions.

- Modulation of Signaling Pathways : By interacting with cellular signaling pathways, it may influence various physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anti-inflammatory Effects : Studies suggest that the compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Neuroprotective Properties : There is evidence pointing towards its potential neuroprotective effects, possibly aiding in the treatment of neurodegenerative disorders.

- Antimicrobial Activity : Preliminary findings indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Data Table: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Study :

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered prior to inflammatory stimuli. The results indicated a decrease in cytokine levels (e.g., IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent. -

Neuroprotective Effects :

In vitro studies using neuronal cell lines showed that the compound could reduce apoptosis induced by oxidative stress. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS). -

Antimicrobial Evaluation :

A series of tests against common bacterial pathogens revealed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. Further research is needed to elucidate its mechanism of action in this context.

Q & A

Basic Questions

Q. What are the key physicochemical properties of N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride, and how are they determined?

- Answer: The compound has a molecular formula of C₃H₉ClN₂O and a molecular weight of 124.57 g/mol . Key properties include solubility in polar solvents (e.g., water, ethanol) and stability under controlled pH. Characterization employs:

- NMR spectroscopy (¹H/¹³C) to confirm structure and purity.

- Mass spectrometry (MS) for molecular ion verification.

- HPLC with UV detection to assess purity (>95% typical) .

Q. What synthetic routes are recommended for preparing this compound?

- Answer: A common route involves:

Amide formation: Reacting 2-chloroacetamide with N-methyl-2-hydroxyethylamine under basic conditions (e.g., K₂CO₃ in DMF).

Hydrochloride salt formation: Treating the free base with HCl in ethanol .

- Key variables: Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 amine:chloroacetamide), and purification via recrystallization (ethanol/ether) .

Q. What safety precautions are critical when handling this compound?

- Answer:

- Hazards: Classified as Harmful if swallowed (H302) . May cause skin/eye irritation.

- Precautions: Use PPE (gloves, goggles), work in a fume hood, and avoid ingestion/inhalation.

- First aid: Rinse skin/eyes with water; seek medical attention if swallowed .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, and what analytical tools validate efficiency?

- Answer:

- Optimization:

- Use DoE (Design of Experiments) to test variables: temperature (50–90°C), solvent polarity (DMF vs. acetonitrile), and catalyst (e.g., triethylamine) .

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/methanol 4:1).

- Validation:

- LC-MS quantifies unreacted starting materials.

- HPLC area normalization confirms purity ≥98% .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Answer: Stability studies show:

- pH 3–6: Maximum stability (hydrolysis rate <5% over 30 days at 25°C).

- pH >8: Rapid degradation via nucleophilic attack on the acetamide group.

- Methodology:

- Prepare buffered solutions (pH 3–9) and analyze degradation by HPLC-UV at 254 nm .

- Kinetic modeling (Arrhenius equation) predicts shelf-life under varying conditions .

Q. What strategies are effective in resolving contradictions in biological activity data for this compound?

- Answer:

- Reproducibility checks: Standardize assay conditions (e.g., cell line viability, serum-free media).

- Metabolite profiling: Use LC-MS/MS to identify degradation products interfering with activity .

- Dose-response curves: Validate EC₅₀ values across multiple replicates to distinguish outliers .

Q. How can interactions with biological macromolecules (e.g., proteins) be systematically studied?

- Answer:

- Surface plasmon resonance (SPR): Immobilize target proteins (e.g., serum albumin) to measure binding affinity (KD).

- Fluorescence quenching: Monitor changes in tryptophan emission (λex 280 nm) upon compound addition .

- Molecular docking: Use software (e.g., AutoDock) to predict binding sites and validate with mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.